An In-depth Technical Guide to 2-(Cyclopropylamino)acetamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Cyclopropylamino)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its SMILES string, and outlines a robust synthetic pathway. Furthermore, it delves into the compound's physicochemical properties and explores its potential therapeutic applications, drawing parallels with structurally related compounds and highlighting the significance of the cyclopropyl motif in modern drug design. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecules.
Chemical Identity and Structure
2-(Cyclopropylamino)acetamide is a secondary amine and an acetamide derivative featuring a cyclopropyl group. The presence of the strained three-membered ring and the amide functionality imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold for further chemical exploration.
SMILES String: C1CC1NCC(=O)N[1]
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the two-dimensional chemical structure.
Molecular Formula: C₅H₁₀N₂O[1]
Molecular Weight: 114.15 g/mol
IUPAC Name: 2-(Cyclopropylamino)acetamide
The structural features of 2-(Cyclopropylamino)acetamide, particularly the cyclopropyl ring, are of significant interest in drug development. The cyclopropyl group can act as a bioisostere for other functionalities, enhance metabolic stability, and improve binding affinity to biological targets.
Synthesis of 2-(Cyclopropylamino)acetamide
The synthesis of 2-(Cyclopropylamino)acetamide can be efficiently achieved through a nucleophilic substitution reaction. A plausible and commonly employed method involves the reaction of a halo-acetamide with cyclopropylamine. This approach is straightforward and utilizes readily available starting materials.
Proposed Synthetic Pathway: Nucleophilic Substitution
The primary synthetic route involves the reaction of 2-chloroacetamide with cyclopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom in 2-chloroacetamide. This results in the displacement of the chloride ion and the formation of the desired N-substituted acetamide.
Caption: Proposed synthesis of 2-(Cyclopropylamino)acetamide.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted acetamides. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
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2-Chloroacetamide
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Cyclopropylamine
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Base (e.g., Triethylamine, Potassium carbonate)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide (1 equivalent) in an anhydrous solvent.
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Addition of Reagents: To the stirred solution, add cyclopropylamine (1.1-1.5 equivalents) and a suitable base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric acid formed during the reaction.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the salt of the base) has formed, it is removed by filtration. The filtrate is then washed sequentially with deionized water and brine solution to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(Cyclopropylamino)acetamide.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid product can also be determined and compared to literature values if available.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-(Cyclopropylamino)acetamide are crucial for its handling, formulation, and understanding its behavior in biological systems.
Table 1: Predicted Physicochemical Properties of 2-(Cyclopropylamino)acetamide
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 114.07931388 g/mol |
| Monoisotopic Mass | 114.07931388 g/mol |
| Topological Polar Surface Area | 46.2 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 91.8 |
Data sourced from PubChem.
Spectroscopic Characterization (Anticipated Data)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.2-1.0 ppm), the methylene protons adjacent to the nitrogen (a singlet or triplet), the NH proton of the amine (a broad singlet), and the NH₂ protons of the amide (a broad singlet).
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two distinct carbons of the cyclopropyl ring, the methylene carbon, and the carbonyl carbon of the amide group.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclopropyl group into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also increase the potency of a compound by providing a rigid scaffold that can favorably interact with the binding pocket of a biological target.
Acetamide derivatives themselves have a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The combination of the acetamide core with a cyclopropyl substituent in 2-(Cyclopropylamino)acetamide suggests several potential avenues for therapeutic applications.
Rationale for Biological Screening
Based on the structural features of 2-(Cyclopropylamino)acetamide, it would be a valuable candidate for screening in various biological assays, including:
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Antimicrobial Assays: Given the known antimicrobial activity of some acetamide derivatives, this compound could be tested against a panel of bacterial and fungal strains.
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Central Nervous System (CNS) Assays: The small size and potential for blood-brain barrier penetration make it a candidate for assays related to neurological disorders.
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Enzyme Inhibition Assays: The amide and secondary amine functionalities can participate in hydrogen bonding interactions with enzyme active sites, suggesting its potential as an enzyme inhibitor.
Caption: Rationale for the potential applications of 2-(Cyclopropylamino)acetamide.
Conclusion
2-(Cyclopropylamino)acetamide is a small molecule with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the desirable properties imparted by the cyclopropyl and acetamide moieties make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. Future work should focus on obtaining experimental validation of the proposed synthetic protocol and detailed spectroscopic characterization, as well as a comprehensive biological screening to uncover its full therapeutic potential.
References
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PubChem. Compound Summary for CID 135565833, 2-(Cyclopropylamino)acetamide. National Center for Biotechnology Information. [Link]
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PubChemLite. 2-(cyclopropylamino)acetamide (C5H10N2O). [Link]
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PubChem. Compound Summary for CID 135565833, 2-(Cyclopropylamino)acetamide. National Center for Biotechnology Information. [Link]
